2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol
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Overview
Description
2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties and potential applications in various fields of science and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This may include continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and catalysts play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential as a drug candidate.
Medicine: Investigated for therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, and exerting effects at the cellular or molecular level. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3,5-Difluorophenyl)methoxy]-4-fluorobenzenethiol include other molecules with related structures or functional groups. Examples include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound may exhibit unique properties or activities compared to these similar compounds, such as higher potency, selectivity, or stability. Comparative studies can highlight these differences and provide a rationale for its specific applications and advantages.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanism of action can provide valuable insights into its utility and significance. Further research and development can unlock its full potential and contribute to advancements in various scientific fields.
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methoxy]-4-fluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c14-9-1-2-13(18)12(6-9)17-7-8-3-10(15)5-11(16)4-8/h1-6,18H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBAYKQZSOZBDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC2=CC(=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)OCC2=CC(=CC(=C2)F)F)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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